molecular formula C20H22N2O3S B11091081 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11091081
M. Wt: 370.5 g/mol
InChI Key: FDPDAVGMOLOBPK-UHFFFAOYSA-N
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Description

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a phenylpropyl group, a thiophene ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, ketones, and thiophenes under controlled conditions. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, possibly due to its interaction with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring at the 4-position of the tetrahydropyrimidine core differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

3-phenylpropyl 3,4-dimethyl-2-oxo-6-thiophen-3-yl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H22N2O3S/c1-14-17(18(16-10-12-26-13-16)21-20(24)22(14)2)19(23)25-11-6-9-15-7-4-3-5-8-15/h3-5,7-8,10,12-13,18H,6,9,11H2,1-2H3,(H,21,24)

InChI Key

FDPDAVGMOLOBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CSC=C2)C(=O)OCCCC3=CC=CC=C3

Origin of Product

United States

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